Antiarone H
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130756-21-7 |
|---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-21(31-5)25(17)29)22-13-20(28)24-23(32-22)12-19(27)18(26(24)30)9-7-15(3)4/h6-7,10-12,22,27,29-30H,8-9,13H2,1-5H3 |
InChI Key |
HHUBHYQGRICPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C |
Origin of Product |
United States |
Isolation and Comprehensive Structural Elucidation of Antiarone H
Extraction and Isolation Methodologies for Antiarone H from Natural Sources
The journey from a raw natural source, such as a plant or microorganism, to a pure sample of this compound involves carefully selected extraction and purification protocols designed to efficiently isolate the target compound from a complex mixture of metabolites. academicjournals.orgturkjps.orgpfigueiredo.org
The initial step in isolating anthraquinones like this compound typically begins with solvent extraction from the source material, which could be a marine fungus or plant matter. academicjournals.orgturkjps.orgamazonaws.com The choice of solvent is critical and is based on the polarity of the target compounds. A common approach involves sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol, to fractionate the crude extract. turkjps.orgnih.gov For instance, dried and powdered source material might be macerated with methanol; the resulting crude extract is then partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. turkjps.org
The anthraquinone-rich fraction, often found in the moderately polar extract (e.g., ethyl acetate or chloroform), is then subjected to various chromatographic techniques for purification. academicjournals.orgnih.gov
Column Chromatography: This is a fundamental technique for the large-scale separation of compounds. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A mobile phase, typically a mixture of solvents like hexane (B92381) and ethyl acetate in varying ratios (gradient elution), is passed through the column. academicjournals.org Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
Thin-Layer Chromatography (TLC): TLC is used both to monitor the progress of separation in column chromatography and for small-scale purification (preparative TLC). academicjournals.orgturkjps.orgbrieflands.com Fractions with similar TLC profiles, identified by their Retention Factor (Rf) values and visualization under UV light or with a spray reagent (e.g., ρ-anisaldehyde), are combined. academicjournals.org This process of repeated column and preparative TLC separations ultimately yields the pure compound. academicjournals.orgturkjps.org
Advanced Spectroscopic and Spectrometric Techniques for this compound Structure Determination
NMR spectroscopy is the most definitive method for elucidating the structure of organic molecules in solution. nih.gov It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment of each atom in the molecule. emerypharma.com The complete assignment of the structure of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. amazonaws.comnih.gov
1D NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of an anthraquinone (B42736) derivative like this compound reveals key signals, including those for aromatic protons, methoxy (B1213986) groups, and side-chain protons. amazonaws.comresearchgate.net Chemical shifts (δ) indicate the electronic environment of the protons, splitting patterns (multiplicity) reveal adjacent protons, and integration values correspond to the number of protons for each signal. emerypharma.comrsc.org
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. researchgate.net For this compound, this includes characteristic downfield signals for the quinone carbonyl carbons (typically δ > 180 ppm), signals for oxygenated aromatic carbons, and those for the aliphatic side chain. amazonaws.comresearchgate.net
Table 1: ¹H NMR Spectral Data for an this compound Analog (500 MHz, Acetone-d₆) Data is representative of a closely related anthraquinone structure reported in the literature. amazonaws.com
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.11 | s | |
| H-5 | 7.21 | d | 2.4 |
| H-7 | 6.62 | d | 2.4 |
| H-1' | 4.96 | dd | 5.0, 8.0 |
| H-2' | 1.83 | m | |
| H-3' | 1.41 | m | |
| H-4' | 1.33 | overlapped | |
| H-5' | 1.33 | overlapped | |
| 6'-CH₃ | 0.88 | t | 6.8 |
| 1'-OCH₃ | 3.49 | s | |
| 1-OH | 12.75 | s | |
| 3-OH | 10.15 | s | |
| 6-OH | 12.51 | s | |
| 8-OH | 9.75 | s |
Table 2: ¹³C NMR Spectral Data for an this compound Analog (125 MHz, CDCl₃) Data is representative of a closely related anthraquinone structure reported in the literature. amazonaws.com
| Position | Chemical Shift (δ, ppm) |
| C-1 | 165.0 |
| C-2 | 120.4 |
| C-3 | 163.7 |
| C-4 | 111.0 |
| C-4a | 135.8 |
| C-5 | 110.5 |
| C-6 | 166.8 |
| C-7 | 109.9 |
| C-8 | 166.7 |
| C-8a | 111.1 |
| C-9 | 191.4 |
| C-9a | 110.6 |
| C-10 | 182.4 |
| C-10a | 137.2 |
| C-1' | 80.7 |
| C-2' | 36.1 |
| C-3' | 26.7 |
| C-4' | 33.3 |
| C-5' | 24.2 |
| C-6' | 15.3 |
| 1'-OCH₃ | 59.3 |
2D NMR experiments reveal correlations between nuclei, which are essential for assembling the molecular puzzle. princeton.eduhuji.ac.ilresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J H-H coupling). emerypharma.com It is used to trace out the spin systems within the molecule, such as the alkyl side chain. amazonaws.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.eduustc.edu.cn This is crucial for assigning the carbon signals based on the already assigned proton signals. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J C-H coupling). ustc.edu.cn HMBC is the key to connecting the different fragments of the molecule, for example, linking the side chain to the anthraquinone core and confirming the positions of substituents like hydroxyl and methoxy groups. amazonaws.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduhuji.ac.il It is particularly useful for determining stereochemistry and the relative orientation of different parts of the molecule.
Mass spectrometry provides the molecular weight and molecular formula of a compound. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) is particularly vital in the structural elucidation of new natural products. conicet.gov.aruci.edu
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) can measure the mass of a molecule with extremely high accuracy (to four or five decimal places). nih.govmdpi.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition (molecular formula) by distinguishing between ions of the same nominal mass but different elemental makeups. conicet.gov.arnih.gov For an unknown compound like this compound, the HR-ESIMS data provides a pseudomolecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), from which the exact molecular formula is calculated, serving as a fundamental constraint that all NMR data must satisfy. conicet.gov.arnih.gov
One-Dimensional NMR (¹H NMR, ¹³C NMR)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization
Spectroscopic methods are fundamental in identifying the functional groups and electronic properties of a molecule. The characterization of the antiarone family of compounds, including this compound, has been systematically achieved through techniques such as IR and UV-Vis spectroscopy. researchgate.netresearchgate.netsioc-journal.cn
Infrared (IR) Spectroscopy provides invaluable information about the covalent bonds and functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, and when irradiated with infrared light, it absorbs energy at that frequency. This absorption is recorded on an IR spectrum. For flavanones like this compound, key absorptions typically include those for hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C) within the aromatic rings, and carbon-oxygen (C-O) bonds. While the specific IR absorption data for this compound is not detailed in available literature, the general spectral characteristics for related flavonoids isolated from Antiaris toxicaria have been reported. For instance, flavanones typically exhibit strong hydroxyl stretching vibrations in the region of 3200-3500 cm⁻¹, a sharp carbonyl absorption from the heterocyclic C-ring around 1650-1690 cm⁻¹, and several bands in the 1450-1600 cm⁻¹ range corresponding to aromatic C=C stretching. asianpubs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions between molecular orbitals. nist.govnist.gov The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. Flavanones possess chromophoric systems derived from their benzoyl and cinnamoyl moieties. Typically, flavanones show two main absorption bands in their UV-Vis spectra. "Band I" appears at longer wavelengths (typically 300-380 nm) and is associated with the B-ring cinnamoyl system, while "Band II" is observed at shorter wavelengths (typically 240-280 nm) and corresponds to the A-ring benzoyl system. asianpubs.org The exact positions (λmax) of these bands for this compound are determined by the specific substitution pattern on its rings.
| Spectroscopic Technique | Functional Group / Transition | Typical Absorption Range |
| Infrared (IR) | O-H stretch (hydroxyl) | 3200 - 3500 cm⁻¹ (broad) |
| C=O stretch (carbonyl) | 1650 - 1690 cm⁻¹ (strong) | |
| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ (multiple bands) | |
| UV-Visible (UV-Vis) | Band I (B-ring) | 300 - 380 nm |
| Band II (A-ring) | 240 - 280 nm |
Note: This table represents typical values for the flavanone (B1672756) class; specific values for this compound require direct experimental data.
X-ray Crystallography for Definitive this compound Structure Confirmation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
In the study of natural products, X-ray crystallography provides unambiguous structural confirmation, resolving any uncertainties that may remain after spectroscopic analysis. For complex molecules with multiple stereocenters, it is the gold standard for structural assignment. While the structures of the antiarone family of compounds were primarily elucidated through spectroscopic methods, the use of X-ray crystallography has been documented for related compounds from Antiaris toxicaria, such as Antiarone K. researchgate.net This demonstrates the application of the technique within this specific class of natural products. However, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the available scientific literature. Such an analysis would be required to provide the ultimate confirmation of its molecular structure and solid-state conformation.
Chiroptical Spectroscopy in this compound Stereochemical Assignment (e.g., Electronic Circular Dichroism)
While spectroscopic methods like NMR, IR, and MS can define the connectivity of a molecule, chiroptical techniques are essential for determining its absolute stereochemistry. Electronic Circular Dichroism (ECD) is a powerful form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
An ECD spectrum plots this differential absorption (Δε) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of the molecule's chromophores. For flavanones like this compound, the chiral center at C-2 dictates the conformation of the heterocyclic C-ring and the spatial orientation of the B-ring. This, in turn, governs the sign and intensity of the Cotton effects in the ECD spectrum.
The absolute configuration of new compounds isolated from Antiaris toxicaria, such as (+)-pranferol and antiarone M, has been successfully determined by analyzing their CD spectra. researchgate.net By comparing the experimental ECD spectrum of a compound with that of known reference compounds or with spectra predicted by quantum chemical calculations, the absolute configuration can be confidently assigned. For flavanones, the sign of the Cotton effect around 270-290 nm (corresponding to the n→π* transition of the carbonyl group) and around 310-330 nm is often correlated with the stereochemistry at the C-2 position. The application of ECD was crucial in establishing the stereochemical identity of this compound among the suite of flavonoids isolated from its natural source.
Synthetic Methodologies and Chemical Derivatization of Antiarone H
Total Synthesis Approaches to Antiarone H and Analogues
The complete synthesis of a molecule in the laboratory, known as total synthesis, provides unambiguous proof of its structure and allows for the production of analogues that are not available from natural sources. The total synthesis of this compound has been reported, involving key strategic steps to assemble its core structure. acs.orgcqvip.com
Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For a complex molecule like this compound, which is believed to possess a 19-nor-cardenolide steroidal skeleton with multiple chiral centers and a glycosidic linkage, this process is crucial. vulcanchem.com
A plausible retrosynthetic strategy for this compound would involve two primary disconnections:
Glycosidic Bond Disconnection : The final step in the forward synthesis would be the glycosylation of the steroidal aglycone. This disconnection reveals the aglycone (the non-sugar part) and the required sugar moiety as key intermediates. This step is often challenging due to difficulties in controlling the stereochemistry of the new bond. vulcanchem.com
Aglycone Skeleton Disconnection : The steroidal aglycone itself can be further broken down. Strategies used in the synthesis of other complex polycyclic structures, such as anthraquinones and steroids, often involve annulation reactions (ring-forming reactions) like the Hauser annulation or Friedel-Crafts-type cyclizations to build the ring system sequentially. nih.govresearchgate.net
The reported total synthesis of this compound initiated from 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone. acs.orgcqvip.com This starting material serves as a foundational block for one of the rings, onto which the rest of the structure is built. Key synthetic intermediates in this pathway would therefore include:
Prenylated Acetophenone (B1666503) : The initial product formed by the addition of a prenyl group to the acetophenone starting material. acs.org
Rearranged Polycyclic Ketone : An intermediate formed after a key rearrangement step, which helps to establish parts of the steroidal ring system. acs.org
The Complete Aglycone : The final steroidal core containing all necessary functional groups and stereocenters before the sugar is attached.
Activated Sugar Donor : The carbohydrate moiety, chemically activated to facilitate the glycosylation reaction.
| Key Intermediate Type | Description | Role in Synthesis |
| Substituted Acetophenone | The initial aromatic starting material, e.g., 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone. acs.orgcqvip.com | Provides the initial carbon framework for building the A-ring of the steroid. |
| Prenylated Intermediate | The product of adding an isoprenoid chain to the starting material. | Introduces a key side chain necessary for subsequent cyclization reactions. |
| Polycyclic Aglycone | The complete, non-carbohydrate steroid-like core of this compound. | The final major fragment before the glycosylation step. |
| Activated Glycosyl Donor | The sugar molecule prepared for attachment to the aglycone. | Enables the stereocontrolled formation of the glycosidic bond. |
The synthesis of this compound involves several critical transformations. The reported pathway includes prenylation of the starting acetophenone, followed by a rearrangement and a condensation step to form the core structure. acs.orgcqvip.com
A major hurdle in the synthesis of this compound is controlling the stereochemistry. The predicted 19-nor-cardenolide structure contains up to eight stereocenters, meaning a vast number of potential stereoisomers could be formed. vulcanchem.com Achieving the correct three-dimensional arrangement is paramount and requires precise stereocontrol at every stage where a chiral center is formed. msu.edu
Methods to achieve this stereocontrol include:
Substrate-Controlled Reactions : Where the existing stereocenters in an intermediate direct the stereochemical outcome of the next reaction.
Chiral Auxiliaries : Attaching a temporary chiral group to a precursor to direct a subsequent stereoselective reaction, after which the auxiliary is removed. nih.gov
Asymmetric Catalysis : Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. This can include methods like enantioselective alkylations via phase-transfer catalysis. nih.gov
Stereoselective Cyclizations : Reactions like the Diels-Alder reaction or intramolecular aldol (B89426) condensations can form multiple stereocenters in a single, predictable step. rsc.org
The final glycosylation step, where the sugar is attached to the aglycone, is notoriously difficult to control. The efficiency and stereoselectivity of this reaction are often low, presenting a significant barrier in the total synthesis of glycosidic natural products. vulcanchem.com
Retrosynthetic Analysis and Key Synthetic Intermediates
Semisynthesis Strategies for this compound Derivatives
Semisynthesis is a powerful strategy that utilizes a readily available natural product as an advanced starting material for chemical modifications. mdpi.comnih.gov This approach can be more efficient than total synthesis, especially for creating a library of related compounds, as the complex core structure is already assembled by nature.
Should this compound or a structurally similar precursor be isolated in sufficient quantities from a natural source like the latex of Antiaris toxicaria, it could serve as a scaffold for semisynthesis. vulcanchem.comresearchgate.net Potential semisynthetic modifications could include:
Modification of the Glycosidic Moiety : The sugar could be removed and replaced with other carbohydrates or non-sugar groups to investigate the role of this part of the molecule.
Functionalization of the Aglycone : Existing hydroxyl or carbonyl groups on the steroidal skeleton could be modified through esterification, etherification, oxidation, or reduction to produce a range of derivatives.
This strategy allows for the systematic exploration of structure-activity relationships, potentially leading to compounds with improved properties. mdpi.com
Chemical Modifications and Functionalization of the this compound Scaffold
The chemical modification of a natural product scaffold is essential for drug discovery and chemical biology. nih.gov By synthesizing derivatives and analogues, chemists can fine-tune biological activity, improve pharmacokinetic properties, and develop molecular probes to study mechanisms of action.
Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a specific analytical method or biological experiment. taylorandfrancis.comresearchgate.net For a compound like this compound, derivatization could be used to:
Improve Analyte Detection : Attaching fluorinated groups via acylation can enhance detection in techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com
Facilitate Structural Elucidation : Creating specific derivatives can help confirm structural features through spectroscopic analysis.
Enable Biological Assays : Conjugating the this compound scaffold to a reporter tag, such as biotin (B1667282) or a fluorescent dye, allows for its use in affinity purification or cellular imaging experiments to identify its molecular targets. nih.gov
| Derivatization Type | Reagent Example | Purpose |
| Silylation | Bistrimethylsilylacetamide (BSA) | Increases volatility and thermal stability for GC-MS analysis. |
| Acylation | Heptafluorobutyric anhydride (B1165640) (HFBA) | Introduces a fluorinated tag for sensitive detection. |
| Bioconjugation | Biotin-NHS ester | Allows for affinity-based pulldown of protein binding partners. nih.gov |
Beyond simple derivatization, more profound modifications to the this compound scaffold can lead to the creation of entirely novel analogues. The goal is often to combine the structural features of this compound with other pharmacophores to generate hybrid molecules with new or enhanced activities. nih.govnih.gov
Modern synthetic methods provide a vast toolbox for this purpose:
Cross-Coupling Reactions : Palladium-catalyzed reactions like the Suzuki or Sonogashira couplings could be used to attach new aryl or alkyl groups to the this compound skeleton, provided a suitable handle (like a halogen or triflate) is present or can be installed. beilstein-journals.orgcolab.ws
Click Chemistry : If an azide (B81097) or alkyne functional group can be introduced onto the scaffold, it opens up the possibility of using highly efficient and specific click reactions to link it to other molecules.
Multicomponent Reactions : These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, allowing for the efficient synthesis of a diverse library of analogues.
These advanced strategies enable chemists to systematically explore the chemical space around the this compound structure, paving the way for the discovery of new research tools and therapeutic leads. researchgate.net
Biosynthetic Pathways and Precursors of Antiarone H
Proposed Biosynthetic Route of Prenylated Flavonoids in Antiaris toxicaria
The construction of the Antiarone H molecule is proposed to begin with the general flavonoid biosynthetic pathway, which is well-established in plants. rsc.org This pathway provides the foundational flavanone (B1672756) core, which is subsequently modified by prenylation.
The process initiates with the aromatic amino acid L-phenylalanine , derived from the shikimate pathway. A series of three key enzymes then converts L-phenylalanine into p-coumaroyl-CoA , the primary precursor for the flavonoid skeleton. rsc.org
Chalcone (B49325) Formation: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA . This reaction is catalyzed by Chalcone Synthase (CHS) and results in the formation of naringenin (B18129) chalcone , an open-chain intermediate that is the direct precursor to the C6-C3-C6 structure of flavonoids. researchgate.net
Flavanone Cyclization: Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone. This reaction closes the C-ring, forming the flavanone core structure known as naringenin . vulcanchem.com Naringenin is the central precursor for a vast array of flavonoids, including the flavanones.
Prenylation and Tailoring: For this compound, the naringenin scaffold is then proposed to undergo derivatization. The most significant modification is prenylation, where one or more five-carbon dimethylallyl pyrophosphate (DMAPP) units, supplied by the isoprenoid pathway, are attached to the flavonoid ring. vulcanchem.com This reaction is catalyzed by a specific prenyltransferase (PT) . Further "tailoring" enzymes, such as hydroxylases and methyltransferases, may also act on the molecule to produce the final structure of this compound. ishs.org The presence of other related compounds in A. toxicaria, such as Antiarone F, G, and I, suggests a common biosynthetic origin from a shared flavanone precursor. clockss.org
Enzymatic Mechanisms Involved in this compound Formation
The formation of this compound is dependent on a precise sequence of enzymatic reactions, each catalyzed by a specific class of enzyme. While the exact enzymes from Antiaris toxicaria have not been isolated and characterized, their roles can be inferred from homologous pathways in other plants.
Key Enzymes in the Proposed Biosynthetic Pathway of this compound
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to form cinnamic acid. |
| Cinnamic Acid 4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA. |
| Chalcone Synthase | CHS | A type III polyketide synthase that catalyzes the condensation of p-coumaroyl-CoA and three malonyl-CoA units to form naringenin chalcone. |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone naringenin. |
The most critical step in differentiating this compound from other flavonoids is the prenylation reaction. Flavonoid prenyltransferases are often membrane-bound enzymes that recognize both a flavonoid substrate (like naringenin) and a prenyl donor (DMAPP). frontiersin.org The enzyme's active site orients the flavonoid in a specific way to ensure that the prenyl group is attached at a regiochemically controlled position on the aromatic ring, a modification known to enhance the biological activity of the resulting compound. rsc.orgacs.org
Precursor Incorporation Studies in this compound Biosynthesis
Direct precursor incorporation studies for this compound have not been reported in the scientific literature. However, such experiments are a standard method for elucidating biosynthetic pathways. These studies involve feeding a plant or cell culture with an isotopically labeled version of a hypothesized precursor and then analyzing the final product to see if the label has been incorporated.
A hypothetical study to confirm the biosynthetic pathway of this compound would involve the following steps:
Preparation of Labeled Precursors: Key precursors in the proposed pathway would be synthesized with isotopic labels, such as ¹³C or ¹⁴C.
Feeding Experiment: These labeled compounds would be administered to cell suspension cultures or young plantlets of Antiaris toxicaria.
Isolation and Analysis: After a period of incubation, this compound would be extracted and purified from the plant material. The isolated compound would then be analyzed using mass spectrometry (to detect an increase in mass due to the isotope) and Nuclear Magnetic Resonance (NMR) spectroscopy (to determine the exact position of the ¹³C atoms in the molecule).
Successful incorporation of labeled L-phenylalanine and acetate (B1210297) (the precursor to malonyl-CoA) would provide definitive evidence for the proposed pathway involving the condensation of phenylpropanoid and polyketide units.
Key Precursors in the Biosynthesis of this compound
| Precursor Compound | Biosynthetic Origin | Role in this compound Structure |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway | Ultimate source of the C6-C3 (B-ring and C-ring bridge) unit. |
| Malonyl-CoA | Fatty Acid Metabolism (from Acetyl-CoA) | Source of the three acetate units that form the A-ring. |
| p-Coumaroyl-CoA | Phenylpropanoid Pathway | The activated intermediate that condenses with malonyl-CoA. |
| Naringenin | Flavonoid Pathway | The core flavanone scaffold prior to prenylation and other modifications. |
Genetic and Molecular Biology Aspects of this compound Biosynthesis in Antiaris toxicaria
The elucidation of the genetic basis for this compound production in Antiaris toxicaria is now feasible due to recent advances in plant genomics. The publication of a haplotype-resolved, chromosome-scale genome for Antiaris toxicaria provides a critical resource for identifying the genes involved in its specialized metabolic pathways.
The process of identifying the specific genes for this compound biosynthesis would involve:
Genome Mining: Searching the A. toxicaria genome sequence for genes that are homologous (similar in sequence) to known flavonoid biosynthesis genes from other plants. This would include identifying candidates for PAL, C4H, 4CL, CHS, and CHI.
Identifying Prenyltransferase Genes: A key objective would be to find candidate genes for flavonoid-specific prenyltransferases. These enzymes are often the rate-limiting step and control the production of the final prenylated compound. oup.com
Transcriptomic Analysis: By analyzing the RNA expressed in the root bark (the tissue where this compound is found), researchers can identify which of the candidate genes are actively being transcribed. Genes that are highly expressed in this tissue are strong candidates for being part of a "biosynthetic gene cluster"—a group of genes located together in the genome that collectively code for the enzymes of a specific pathway.
Functional Characterization: Once candidate genes are identified, their function must be confirmed experimentally. This can be done by expressing the gene in a microbial host like E. coli or yeast and then providing the enzyme with its proposed substrate (e.g., naringenin and DMAPP) to see if it produces the expected prenylated product. acs.orgresearchgate.net
While this work has not yet been published specifically for this compound, the genomic and transcriptomic tools are in place to fully uncover the molecular blueprint for its synthesis in Antiaris toxicaria.
Molecular and Cellular Mechanisms of Action of Antiarone H
Investigation of Intracellular Targets and Binding Interactions
While specific protein-ligand interaction studies for Antiarone H are not extensively detailed in the available literature, predictions can be made based on its structural class. As a cardiac glycoside, this compound is anticipated to interact with Na+/K+-ATPase, a key protein in maintaining cellular ion gradients. vulcanchem.com This interaction is characteristic of cardiac glycosides and is responsible for their cardiotonic effects. vulcanchem.com Molecular docking studies, a computational method to predict the binding of a ligand to a protein, are instrumental in this type of investigation. nih.govorientjchem.orgnih.govmdpi.commalariaworld.org These studies help in understanding the binding affinity and the specific interactions at the molecular level. nih.gov The general procedure for such studies involves preparing the ligand and protein structures, generating a receptor grid, and then docking the ligand to the receptor to predict the most likely binding conformation. malariaworld.org
Table 1: Predicted and Studied Protein Interactions of this compound and Related Compounds This table is interactive. You can sort and filter the data.
| Compound Class | Predicted/Studied Target | Method of Study | Predicted/Observed Effect |
|---|---|---|---|
| Cardiac Glycosides (this compound) | Na+/K+-ATPase | Prediction based on structural analogs | Inhibition of Na+/K+-ATPase, leading to increased intracellular calcium. vulcanchem.com |
| Anthraquinones | P2 Receptors, Ectonucleotidases | Molecular Docking | Antagonism and inhibition, demonstrating the scaffold's potential for targeting nucleotide-binding proteins. nih.gov |
| Anthraquinones | Aryl Hydrocarbon Receptor (AhR) | Cell-free system and cultured cells | Suppression of DNA-binding activity. nih.gov |
| N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives | Xanthine Oxidase | Molecular Docking | Inhibition of the enzyme's active pocket. nih.gov |
Studies on compounds structurally related to this compound, such as other anthraquinones, indicate potential interactions with nucleic acids. These interactions can occur through various modes, including intercalation between DNA base pairs and hydrogen bonding. nih.gov The anthraquinone (B42736) scaffold is recognized as a privileged structure in medicinal chemistry for its ability to target nucleotide-binding proteins. nih.gov
The investigation of DNA binding often involves techniques like UV-vis absorption, circular dichroism spectroscopy, and viscosity measurements. nih.gov Some compounds can induce DNA cleavage, a process that can occur through hydrolytic or oxidative mechanisms. researchgate.net Hydrolytic cleavage involves the breaking of phosphodiester bonds, often facilitated by metal ions. frontiersin.org While direct evidence for this compound-mediated DNA cleavage is lacking, the potential for such activity exists based on its chemical nature. It is known that some enzymes, like RNase H, cleave the RNA strand in an RNA/DNA hybrid through a hydrolytic mechanism. frontiersin.orgwikipedia.orgnih.gov
Protein-Ligand Interaction Studies
Cellular Pathway Modulation by this compound
This compound and related compounds have been shown to modulate several key signal transduction pathways. For instance, a compound isolated from Antiaris toxicaria was found to induce apoptosis in HeLa cells by significantly increasing the protein levels of p-JNK and p-p38, while decreasing the expression of p-AKT and p-ERK. researchgate.netsci-hub.ru This suggests a modulation of the AKT/MAPKs signaling pathways. researchgate.netsci-hub.ru
The Jak2/Stat3 signaling pathway is another target. An anthraquinone derivative, C10, was shown to inhibit the proliferation of colon cancer cells by downregulating the expression of Jak2/Stat3 signaling molecules. nih.gov Similarly, another derivative, C2, was found to induce autophagy by mediating the PI3K/AKT/mTOR signaling pathway. nih.govmdpi.com The specific phosphorylation of cellular proteins indicates the induction of a cellular signaling cascade. nih.gov
The cell cycle is a tightly regulated process with checkpoints at the G1, G2, and M phases to ensure proper cell division. units.itlibretexts.orggsea-msigdb.org this compound and its analogs can interfere with this process. For example, some anthraquinone derivatives have been shown to induce G2/M phase cell cycle arrest. nih.govnih.govmdpi.comdovepress.com This arrest is often associated with an increased expression of proteins like p21 and cyclin B1. nih.gov
The mechanism of G2/M arrest can involve the inhibition of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. nih.gov One study demonstrated that an anthraquinone derivative, C10, blocked the cell cycle at the G2/M phase by reducing the protein and gene expression levels of cyclin B1 and its downstream partner, CDK1. nih.gov Another study showed that a ruthenium(II) complex with 1-hydroxy-9,10-anthraquinone induced cell cycle arrest at the G0/G1 transition. mdpi.com
Table 2: Effects of this compound Analogs on Cell Cycle Regulation This table is interactive. You can sort and filter the data.
| Compound/Analog | Cell Line | Effect on Cell Cycle | Associated Molecular Changes | Reference |
|---|---|---|---|---|
| Anthraquinone derivative 9 | NTUB1 | G2/M phase arrest | Up-regulation of cyclinB1 and p21. nih.gov | nih.gov |
| Anthraquinone derivative C10 | HCT116, HT29 | G2/M phase arrest | Reduction of cyclin B1 and CDK1 expression. nih.gov | nih.gov |
| Ruthenium(II) complex with 1-hydroxy-9,10-anthraquinone | Melanoma cells | G0/G1 arrest | Not specified | mdpi.com |
| Chalcone (B49325) derivative 1C | A2780, A2780cis | G2/M phase arrest | Induction of DNA damage, modulation of p21, PCNA, Rb, and Bad proteins. nih.govmdpi.com | nih.govmdpi.com |
| Alkannin | ESCC cells | G2/M phase arrest | Inhibition of GSK3β, reduced expression of Cyclin B1 and CDK1. dovepress.com | dovepress.com |
This compound is known to induce apoptosis. researchgate.netpageplace.de Apoptosis, or programmed cell death, is a crucial process for removing damaged cells and can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. anygenes.comaging-us.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. anygenes.comebi.ac.uk
Several studies have highlighted the pro-apoptotic effects of compounds from Antiaris toxicaria. One such compound was shown to induce apoptosis in HeLa cells in a dose-dependent manner. researchgate.net This was accompanied by the activation of crucial proteins in apoptotic signaling pathways. researchgate.net Other anthraquinone derivatives have also been found to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of Bcl-2 family proteins. nih.govmdpi.comnih.gov
Autophagy, a cellular self-eating process, can also be modulated by these compounds. nih.gov In some contexts, autophagy can be a survival mechanism, while in others, it can lead to cell death. rsc.org An anthraquinone derivative, C2, was found to trigger protective autophagy in colorectal cancer cells via the PI3K/AKT/mTOR pathway. nih.govmdpi.com The induction of autophagy is often characterized by the formation of autophagosomes and can be visualized using techniques like fluorescence microscopy. researchgate.net
Cell Cycle Regulation and Checkpoint Modulation
Membrane-Related Interactions and Transport Phenomena of this compound
The cellular membrane represents a critical interface for the interaction of exogenous compounds, governing their entry, accumulation, and subsequent biological effects. For a compound like this compound, which belongs to the anthraquinone class of molecules, its interactions with the lipid bilayer and the mechanisms of its transport across this barrier are fundamental to its molecular and cellular activities. While direct research on this compound is limited, the behavior of structurally similar anthraquinones provides significant insights into its likely membrane-related interactions and transport phenomena.
Anthraquinones are generally understood to traverse the cell membrane primarily through passive diffusion. nih.govnih.gov This process is driven by the concentration gradient of the compound across the membrane and does not require the cell to expend metabolic energy. khanacademy.orgwikipedia.org The lipophilicity, or fat-solubility, of an anthraquinone molecule is a key determinant of its ability to partition into and move across the hydrophobic core of the lipid bilayer. nih.gov A correlation has been observed between the cytotoxicity of anthracycline antibiotics, a related class of compounds, and their lipophilicity and capacity to penetrate the lipid bilayer. nih.gov
The interaction of anthraquinones with the cell membrane is not merely a passive transit. These interactions can lead to significant alterations in membrane properties and function. For instance, some anthraquinones have been shown to disrupt the integrity of the bacterial cell membrane and cell wall. nih.gov This can occur through the destruction of the membrane's structural integrity, leading to the leakage of intracellular components and impairing essential functions like nutrient uptake and waste excretion. nih.gov
Furthermore, the interaction of anthraquinones with membrane lipids can induce changes in membrane fluidity and organization. Emodin, a well-studied anthraquinone, has been observed to locate at the surface of the lipid bilayer, orienting itself parallel to the membrane surface. nih.gov Such interactions can weaken the hydrophobic forces between the hydrocarbon chains of the phospholipids, potentially altering membrane fluidity. researchgate.net Some studies propose that the biological activity of certain anthraquinones is mediated by their ability to inhibit solute transport across the membrane. researchgate.net
Another potential mechanism of action at the membrane level involves the generation of reactive oxygen species (ROS). Some anthraquinone-metal complexes have been shown to penetrate into the lipophilic environment of the membrane and enhance lipid peroxidation, a process that can cause significant damage to the cell membrane. nih.gov
The following table summarizes the observed membrane interactions and transport phenomena for several well-researched anthraquinones, which can serve as a predictive framework for the likely behavior of this compound.
| Compound | Membrane Interaction/Transport Phenomenon | Research Finding |
| Emodin | Location within the membrane | Bonds to the surface of the lipid bilayer and is oriented parallel to it. nih.gov |
| Effect on membrane structure | Weakens hydrophobic interactions between hydrocarbon chains in phospholipid bilayers. researchgate.net | |
| Transport mechanism | Proposed to inhibit solute transport in membranes. researchgate.net | |
| Barbaloin | Effect on membrane structure | Stabilizes lamellar structures in model membranes. researchgate.net |
| General Anthraquinones | Transport mechanism | Known to cross the cell membrane by passive diffusion. nih.gov |
| Biological activity correlation | Higher success of membrane insertion correlates with higher anticancer activity. nih.gov | |
| Membrane damage | Can disrupt the integrity of the bacterial cell membrane and cell wall. nih.gov |
Given its classification as an anthraquinone, it is highly probable that this compound interacts with cell membranes in a manner consistent with these findings. Its transport into the cell is likely facilitated by passive diffusion, with its lipophilicity playing a crucial role. Once at or within the membrane, this compound may influence membrane fluidity and the function of membrane-associated proteins, including transport systems.
Structure Activity Relationship Sar Studies of Antiarone H and Analogues
Correlating Structural Motifs with Biological Modulatory Activity
The biological activity of Antiarone H and its analogues is intrinsically linked to their specific structural motifs. As a member of the cardenolide class, this compound's core structure, a 19-nor-cardenolide skeleton, is fundamental to its biological function. vulcanchem.com Key structural features that modulate activity include hydroxylation patterns and the nature of glycosidic chains. vulcanchem.com
Studies on related compounds, such as anthraquinones, have demonstrated that the type and position of functional groups on the core scaffold significantly influence their biological effects, including anticancer and antibacterial activities. nih.govnih.govnih.gov For instance, in some anthraquinone (B42736) analogues, the presence of an aromatic group directly attached to the cationic scaffold is a primary determinant for switching from antibacterial to potent anticancer activity. nih.gov Furthermore, electron-donating substituents on the aromatic ring can enhance anticancer efficacy through resonance effects. nih.gov
Common structural motifs, often referred to as super-secondary structures, are frequently found in proteins with similar functions, such as binding to DNA or specific cofactors. libretexts.org For example, the Rossmann fold, characterized by a beta-alpha-beta-alpha-beta structure, is crucial for binding nucleotide cofactors like NAD+. libretexts.org Similarly, the 3β-corner motif is prevalent in proteins involved in processes like proteolysis and signal transduction. mdpi.com While these examples are from protein structures, the principle of recurring motifs with specific functions can be conceptually applied to the structure-activity relationships of natural products like this compound. The specific arrangement of its steroidal nucleus, lactone ring, and glycosidic substituents likely creates a conformation that is recognized by its biological target. vulcanchem.com
The table below summarizes the correlation between structural features and biological activity in compounds analogous to this compound.
| Structural Motif/Feature | Associated Biological Activity | Reference |
| 19-nor-cardenolide skeleton | Core of cardiotonic activity | vulcanchem.com |
| C-3, C-5, C-14 hydroxylation | Critical for cardiac activity | vulcanchem.com |
| Glycosidic chain (e.g., β-allomethylose, α-rhamnose) | Influences solubility and target affinity | vulcanchem.com |
| Aromatic group on cationic scaffold (in analogues) | Switch from antibacterial to anticancer activity | nih.gov |
| Electron-donating substituents on aromatic ring (in analogues) | Enhanced anticancer activity | nih.gov |
Identification of Pharmacophores and Key Functional Groups
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govd-nb.info For this compound and its analogues, several key functional groups are considered essential for their biological activity. These pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.gov
Based on the structure of its congeners, the key functional groups of this compound that likely contribute to its pharmacophoric profile include:
Hydroxyl groups (-OH): Located at positions C-3, C-5, and C-14 of the steroidal nucleus, these groups can act as both hydrogen bond donors and acceptors, facilitating interactions with the biological target. vulcanchem.comd-nb.info
Lactone ring: The butenolide ring at C-17 is a characteristic feature of cardenolides and is crucial for their cardiotonic activity. The carbonyl group within the lactone can act as a hydrogen bond acceptor. vulcanchem.comd-nb.info
Aromatic rings (in analogues): In some related compounds, aromatic rings contribute to the pharmacophore through hydrophobic and π-stacking interactions. nih.govd-nb.info
The table below outlines the key functional groups of this compound and their potential pharmacophoric roles.
| Functional Group | Potential Pharmacophoric Role | Reference |
| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | vulcanchem.comd-nb.info |
| Lactone carbonyl (=O) | Hydrogen bond acceptor | vulcanchem.comd-nb.info |
| Ether linkages in glycosides (-O-) | Hydrogen bond acceptor | d-nb.info |
| Steroid backbone | Hydrophobic scaffold | nih.gov |
| Aromatic rings (in analogues) | Hydrophobic and π-stacking interactions | nih.govd-nb.info |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. scispace.comanalis.com.my
Molecular Descriptors and Statistical Analyses
The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govresearchgate.net These descriptors can be categorized as:
Constitutional descriptors: Related to the molecular composition (e.g., molecular weight). researchgate.net
Topological descriptors: Describing the connectivity of atoms. researchgate.net
Electronic descriptors: Pertaining to the electronic properties (e.g., dipole moment, HOMO/LUMO energies). nih.govresearchgate.net
Hydrophobic descriptors: Such as the logarithm of the n-octanol-water partition coefficient (logP). researchgate.net
Once calculated, these descriptors are used as independent variables in statistical analyses, most commonly multiple linear regression (MLR), to build a QSAR model. nih.govnih.gov The biological activity (e.g., IC₅₀) is the dependent variable. The goal is to develop a statistically robust model with good predictive power. nih.govanalis.com.my The quality of a QSAR model is assessed using various statistical parameters, including the coefficient of determination (r²), the leave-one-out cross-validation coefficient (q²), and the root mean square error of prediction (RMSEP). analis.com.my
The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound derivatives.
| Descriptor Class | Example Descriptors | Reference |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | nih.govresearchgate.net |
| Topological | Wiener Index, Kier & Hall Indices | researchgate.net |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges | nih.govresearchgate.net |
| Hydrophobic | LogP, Molar Refractivity | dergipark.org.trresearchgate.net |
Predictive Modeling and Virtual Screening Applications
A validated QSAR model can be employed for predictive modeling and virtual screening. scispace.comnih.gov Predictive modeling involves using the QSAR equation to estimate the biological activity of novel, structurally related compounds before they are synthesized. rjeid.com This allows for the prioritization of compounds that are most likely to be active, thereby saving time and resources. scispace.com
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com QSAR models can be integrated into virtual screening workflows to filter and rank compounds based on their predicted activity. nih.gov This approach, often combined with other methods like molecular docking, enhances the efficiency of identifying promising lead candidates. nih.govnih.gov For instance, a deep learning-based QSAR model could be used to screen a database of natural products to identify potential inhibitors of a specific enzyme. nih.gov
The process typically involves:
Building a robust QSAR model based on a training set of compounds with known activities.
Using the model to predict the activity of a large library of virtual compounds.
Selecting the most promising candidates for synthesis and biological testing.
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. numberanalytics.comnumberanalytics.com This is because biological targets, such as enzymes and receptors, are chiral environments, and they often interact differently with different stereoisomers of a drug molecule. mdpi.com In some cases, one enantiomer of a drug may be highly active, while the other is inactive or even toxic. numberanalytics.com
High-pressure conditions have been shown to influence stereochemical control during glycosylation in the biosynthesis of related compounds, suggesting that environmental factors can play a role in determining the final stereochemistry of natural products. vulcanchem.com The synthesis of different stereoisomers and the comparison of their biological activities are crucial for understanding the stereochemical requirements for the activity of this compound and for the design of potent analogues. mdpi.com
Advanced Analytical Methodologies in Antiarone H Research
High-Resolution Separation Techniques
Separation science is fundamental to the study of Antiarone H, enabling its isolation from complex mixtures for further analysis. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), comprehensive two-dimensional liquid chromatography (2D-LC), and gas chromatography (GC) are the cornerstones of this effort.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are powerful techniques for the separation, identification, and quantification of compounds in a mixture. chromatographyonline.com HPLC has been instrumental in the analysis of various natural products, including those structurally related to this compound. marmara.edu.trmdpi.comnih.gov The technique's high-resolution capabilities are essential for separating target compounds from complex matrices. marmara.edu.tr UHPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) to achieve even higher resolution, faster analysis times, and greater sensitivity. chromatographyonline.comlcms.cz This is particularly advantageous when dealing with the low concentrations of metabolites often found in biological samples.
The transition from HPLC to UHPLC can significantly reduce analysis time and solvent consumption, making it a more efficient and cost-effective approach. thermofisher.com Modern UHPLC systems, such as the Vanquish Horizon, offer features like biocompatible flow paths and advanced detector technology, which enhance performance for demanding applications. thermofisher.com The choice of column chemistry, such as reversed-phase or HILIC, allows for the separation of a wide range of metabolites with varying polarities. thermofisher.com
Table 1: Comparison of HPLC and UHPLC in Natural Product Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | High | Very High chromatographyonline.com |
| Analysis Time | Longer | Shorter organomation.com |
| Sensitivity | Good | Excellent chromatographyonline.com |
| Solvent Consumption | Higher | Lower thermofisher.com |
| System Pressure | Lower | Higher thermofisher.com |
Comprehensive Two-Dimensional Liquid Chromatography (2D-LC)
For exceptionally complex samples, comprehensive two-dimensional liquid chromatography (2D-LC) offers a significant increase in peak capacity and resolving power compared to one-dimensional methods. americanpharmaceuticalreview.comnih.gov In 2D-LC, two independent separation mechanisms are coupled, providing a more thorough analysis of intricate mixtures. mdpi.com This technique is particularly useful for separating co-eluting peaks that may be missed in a single-dimension separation. americanpharmaceuticalreview.com
The principle of orthogonality, where the two separation dimensions are as different as possible, is key to maximizing the effectiveness of 2D-LC. mdpi.com Common combinations include reversed-phase LC with ion-exchange or size-exclusion chromatography. The development of advanced instrumentation and software has made 2D-LC more accessible for applications in pharmaceutical analysis and natural product research. chromatographyonline.com
Gas Chromatography (GC)
Gas chromatography is a fundamental analytical technique used to separate and analyze volatile compounds. wikipedia.org The process involves a carrier gas (mobile phase) that transports the vaporized sample through a column containing a stationary phase. wikipedia.orglibretexts.org The separation is based on the differential partitioning of compounds between the two phases. libretexts.org While direct analysis of this compound by GC may be challenging due to its likely low volatility, the technique is invaluable for analyzing related smaller, more volatile molecules or derivatives.
The choice of carrier gas, such as hydrogen, helium, or nitrogen, can impact the speed and resolution of the separation. organomation.com Hydrogen, for instance, can offer faster analysis times and improved resolution compared to helium. organomation.com Modern GC instruments can be equipped with various detectors, with mass spectrometers being particularly powerful for identification purposes. getenviropass.com
Hyphenated Spectroscopic and Spectrometric Approaches
The coupling of separation techniques with powerful spectroscopic and spectrometric detectors provides a wealth of information for metabolite profiling and structural elucidation.
LC-MS/MS and GC-MS for Metabolite Profiling and Identification
The combination of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is a cornerstone of modern metabolomics. plos.org LC-MS allows for the analysis of a broad range of compounds, including those that are not volatile enough for GC. thermofisher.com The mass spectrometer provides highly sensitive detection and can determine the mass-to-charge ratio of eluting compounds, which is crucial for their identification. nih.gov Tandem mass spectrometry (MS/MS) further fragments the ions, providing structural information that aids in the confident identification of metabolites. nih.gov
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. getenviropass.com It combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net In the context of this compound research, GC-MS could be used to identify smaller, related metabolites or degradation products. researchgate.net The use of tandem mass spectrometry (GC-MS/MS) can enhance sensitivity and specificity, allowing for the detection of trace-level compounds in complex matrices. nih.gov
Table 2: Applications of Hyphenated Mass Spectrometry Techniques
| Technique | Primary Application | Key Advantages |
|---|---|---|
| LC-MS/MS | Metabolite profiling and identification of a wide range of compounds plos.org | Broad applicability, high sensitivity, structural information from MS/MS thermofisher.comnih.gov |
| GC-MS | Analysis of volatile and semi-volatile metabolites getenviropass.com | Excellent separation for volatile compounds, robust identification researchgate.net |
| GC-MS/MS | Trace-level analysis in complex matrices nih.gov | High sensitivity and specificity, reduced matrix interference getenviropass.com |
NMR-based Metabolomics and Structural Fingerprinting
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and fingerprinting of metabolites. researchgate.netnih.gov 1H-NMR and 13C-NMR are commonly used to obtain detailed structural information about organic molecules. mdpi.com NMR-based metabolomics allows for the simultaneous detection and quantification of a wide range of compounds in a sample, providing a snapshot of the metabolome. nih.gov
Advanced Detection and Quantification Methods
The detection and quantification of this compound, a cardenolide glycoside from Antiaris toxicaria, rely on a suite of advanced analytical methodologies. While specific, validated quantitative assays exclusively for this compound are not extensively detailed in published literature, the analytical strategies employed for other cardenolides isolated from A. toxicaria and related plant species provide a robust framework. These methods are centered around the coupling of high-performance separation techniques with highly sensitive spectroscopic detection.
Research into the chemical constituents of Antiaris toxicaria has successfully utilized a combination of chromatographic and spectroscopic techniques to isolate and identify numerous cardenolide glycosides. The initial detection in crude or fractionated plant extracts often involves Thin-Layer Chromatography (TLC) with a sulfuric acid spray, which reveals cardenolides as characteristic green spots. nih.gov For detailed analysis, a multi-step approach is standard, beginning with separation and followed by structural elucidation and quantification.
Spectroscopic Identification and Structural Elucidation
The definitive identification of this compound and its congeners is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Mass Spectrometry (MS): High-resolution mass spectrometry, often using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Fast Atom Bombardment (HRFABMS), is crucial for determining the precise molecular formula of the compound. nih.govnih.govthieme-connect.com Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information, particularly regarding the sequence and nature of the sugar moieties attached to the steroidal aglycone. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HMBC, HSQC, NOESY) are indispensable for the complete structural elucidation of complex glycosides like this compound. nih.govnih.govmdpi.com ¹H NMR helps identify characteristic signals, such as those for the anomeric protons of the sugar units and the protons of the butenolide ring system. nih.gov ¹³C NMR and DEPT experiments reveal the full carbon skeleton, including the steroidal core and sugar residues. nih.gov 2D NMR techniques establish the connectivity between protons and carbons, confirming the structure of the aglycone and the attachment points of the glycosidic chain. nih.gov
The table below summarizes the key spectroscopic methods used in the structural analysis of cardenolides from Antiaris toxicaria.
| Technique | Purpose | Typical Findings for Antiaris Cardenolides | References |
| HRESIMS/HRFABMS | Determination of elemental composition and molecular weight. | Provides exact mass to establish the molecular formula, e.g., C₂₉H₄₂O₁₁ for Antiaritoxioside A. | nih.gov |
| ¹H NMR | Identifies proton environments and their couplings. | Shows characteristic signals for the steroidal core, γ-lactone ring (e.g., δ 6.12, s, H-22), and anomeric protons (e.g., δ 6.08, s). | nih.govnih.gov |
| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Confirms the C₂₃ steroid skeleton and identifies carbons of the sugar moieties. | nih.gov |
| 2D NMR (COSY, HMBC) | Establishes atom connectivity (H-H and C-H correlations). | Confirms the glycosylation site (e.g., HMBC correlation from anomeric proton H-1' to C-3 of the aglycone). | nih.gov |
| IR Spectroscopy | Identifies key functional groups. | Shows characteristic absorptions for hydroxyl groups and the γ-lactonic carbonyl (e.g., 1738 cm⁻¹). | nih.govthieme-connect.com |
| UV Spectroscopy | Detects chromophores like the butenolide ring. | Reveals absorption maximum characteristic of the butenolide system (e.g., 213 nm). | nih.govthieme-connect.com |
Chromatographic Quantification
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the most established technique. While a method specifically for this compound is not published, a validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of another Antiaris toxicaria cardenolide, Convallatoxin, serves as a direct procedural template. tandfonline.comresearchgate.nettandfonline.com Such methods offer precision, accuracy, and selectivity for analyzing complex extracts.
The development of a quantitative method involves optimizing the separation on a C18 column with a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water, and using UV detection at a wavelength where the cardenolide chromophore absorbs, such as 220 nm. tandfonline.comresearchgate.net The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. tandfonline.com
The table below details the parameters from a validated study on Convallatoxin, which are directly applicable to the development of a quantitative method for this compound. tandfonline.com
| Parameter | Methodology / Value | Purpose |
| Instrumentation | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection | Separation and quantification of the target analyte. |
| Column | C18 | Stationary phase for separating medium-polarity compounds like cardenolides. |
| Mobile Phase | Acetonitrile and Water (Isocratic) | Eluent system to achieve optimal separation. |
| Detection Wavelength | 220 nm | Wavelength for detecting the butenolide ring chromophore. |
| Linearity (r²) | 0.998 | Demonstrates a direct proportional relationship between detector response and concentration. |
| Limit of Detection (LOD) | 3.3 σ/S | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 10 σ/S | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
More advanced techniques, such as Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), are increasingly used for the quantification of phytochemicals. researchgate.netacs.org This approach provides superior resolution, speed, and sensitivity, and the mass spectrometer adds another layer of specificity, making it ideal for measuring trace levels of this compound in complex biological matrices. researchgate.netmdpi.com
Theoretical and Computational Chemistry Applications to Antiarone H
Quantum Chemical Calculations for Electronic Structure and Reactivity
No dedicated studies reporting quantum chemical calculations for Antiarone H were identified.
Density Functional Theory (DFT) and Ab Initio MethodsA comprehensive search of scientific literature yielded no specific studies that have applied Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure or reactivity of this compound. Such calculations are fundamental for understanding the intrinsic properties of a molecule, but this level of investigation has not been published for this particular compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
No publications were found that describe molecular dynamics (MD) simulations performed on this compound. Such simulations are essential for understanding the compound's conformational flexibility and for detailed analysis of its binding modes and stability within a biological target's active site. Without these studies, a discussion of its dynamic behavior and specific ligand-target interactions at an atomic level is not possible.
Future Directions and Emerging Research Avenues for Antiarone H
Exploration of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of Antiarone H within Antiaris toxicaria is a black box awaiting illumination. The conflicting reports on its core structure—a steroidal cardenolide versus a phenolic flavonoid—necessitate a fundamental investigation into its biogenesis.
Future research should prioritize the identification and characterization of the specific enzymes and metabolic pathways responsible for the synthesis of the Antiarone family of compounds. Given that Antiaris toxicaria is known to produce a diverse array of secondary metabolites, including both cardenolides and flavonoids, it is plausible that unique enzymatic machinery is at play. ontosight.aihorizonepublishing.com
Should this compound be a cardenolide, research would focus on identifying specific cytochrome P450 monooxygenases, glycosyltransferases, and other enzymes involved in modifying a steroidal precursor. vulcanchem.com Conversely, if it is a flavonoid, the focus would shift to enzymes of the phenylpropanoid pathway, such as chalcone (B49325) synthase, chalcone isomerase, and various tailoring enzymes like prenyltransferases that are known to be active in the Moraceae family. frontiersin.orgwikipedia.org
Transcriptomic and genomic analyses of Antiaris toxicaria, coupled with proteomic studies, could reveal candidate genes and enzymes involved in the biosynthesis of Antiarones. Heterologous expression and functional characterization of these enzymes would be crucial to confirm their roles.
Development of Novel Synthetic Strategies for Complex this compound Analogues
The total synthesis of this compound has been reported, providing a foundational methodology. ontosight.ai However, to fully explore its structure-activity relationships, the development of more versatile and efficient synthetic routes is essential. Future synthetic strategies should aim for modularity, allowing for the facile generation of a diverse library of this compound analogues.
These strategies could include:
Convergent Synthesis: Developing synthetic pathways where key fragments of the molecule are synthesized independently and then coupled together in the final stages. This approach would be particularly beneficial for creating analogues with modifications at various positions.
Late-Stage Functionalization: Employing modern synthetic methods to introduce chemical modifications to the core structure of this compound or a late-stage synthetic intermediate. This would enable the rapid production of derivatives with altered polarity, solubility, and target-binding properties.
Biocatalysis: Utilizing isolated or engineered enzymes from the biosynthetic pathway of this compound or related natural products to perform specific chemical transformations. This could offer a highly selective and environmentally friendly approach to generating complex analogues.
The synthesis of a range of analogues is critical for probing the pharmacophore of this compound and optimizing its biological activity.
High-Throughput Screening and Mechanistic Elucidation of this compound Interactions
Preliminary data on the biological activities of Antiarones suggest a range of potential therapeutic applications. pageplace.deresearchgate.net However, comprehensive screening and a deep understanding of the mechanism of action of this compound are currently lacking.
High-throughput screening (HTS) of this compound and its synthetic analogues against a broad panel of biological targets, including enzymes, receptors, and whole-cell assays, is a critical next step. This would help to identify its primary molecular targets and potential therapeutic indications.
For mechanistic elucidation, future research should employ a combination of experimental and computational approaches:
Target Identification and Validation: Techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches can be used to identify the specific cellular proteins that this compound interacts with.
Biophysical Interaction Studies: Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to characterize the binding kinetics and thermodynamics of the interaction between this compound and its target(s).
Cellular and Molecular Biology Assays: Once a target is identified, a battery of cellular assays can be employed to dissect the downstream signaling pathways affected by this compound.
A thorough understanding of its mechanism of action is paramount for the rational design of second-generation this compound-based therapeutics.
Advanced Computational Methodologies for this compound System Modeling
In synergy with experimental approaches, advanced computational modeling can significantly accelerate our understanding of this compound. Given the ambiguity in its structure, computational methods can be initially employed to predict the most likely structure based on spectroscopic data and biosynthetic plausibility.
Future computational research should focus on:
Homology Modeling and Molecular Docking: If the protein target of this compound is identified, homology modeling can be used to generate a 3D structure of the target if one is not experimentally available. Molecular docking simulations can then predict the binding mode of this compound and its analogues to the target, providing insights into the key interactions driving binding affinity and selectivity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-target complex, providing a more realistic picture of the binding event and helping to rationalize experimental findings.
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a library of this compound analogues with their biological activities, QSAR models can be developed to predict the activity of novel, untested analogues, thereby guiding future synthetic efforts.
The integration of these computational methodologies will not only aid in the interpretation of experimental data but also provide a predictive framework for the design of more potent and selective this compound-based compounds.
Q & A
Q. How can researchers ensure transparency in reporting this compound’s spectral and bioactivity data?
- Guidance : Adhere to FAIR principles:
- Metadata Standards : Include instrument parameters (e.g., NMR pulse sequences, MS ionization modes) in supplementary materials .
- Public Repositories : Deposit raw spectra in platforms like MetaboLights or GNPS.
- Negative Results : Publish non-significant bioactivity data to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
